molecular formula C21H25ClN2O6S B4612837 Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate

Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate

Cat. No.: B4612837
M. Wt: 469.0 g/mol
InChI Key: ZGHNPMGHUJEMKH-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a benzoate ester, a chlorinated phenoxy group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 2-chloro-4-(2-methylpropylsulfamoyl)phenol: This intermediate is synthesized by reacting 2-chlorophenol with 2-methylpropylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of 2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetic acid: The intermediate phenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.

    Coupling with 4-aminobenzoic acid: The phenoxyacetic acid is coupled with 4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group can yield sulfonic acids, while nucleophilic substitution of the chloro group can yield a variety of substituted derivatives.

Scientific Research Applications

Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar structure but lacks the phenoxy and sulfamoyl groups.

    2-chloro-4-nitrophenol: Contains a chlorinated phenol group but lacks the benzoate ester and sulfamoyl groups.

    Sulfanilamide: Contains a sulfamoyl group but lacks the phenoxy and benzoate ester groups.

Uniqueness

Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfamoyl group, in particular, provides unique opportunities for chemical modifications and interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O6S/c1-4-29-21(26)15-5-7-16(8-6-15)24-20(25)13-30-19-10-9-17(11-18(19)22)31(27,28)23-12-14(2)3/h5-11,14,23H,4,12-13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHNPMGHUJEMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate
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